(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Catalog No.
S2970818
CAS No.
921224-82-0
M.F
C6H8F3NO2
M. Wt
183.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic a...

CAS Number

921224-82-0

Product Name

(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

IUPAC Name

(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)2-1-3-10-5/h10H,1-3H2,(H,11,12)/t5-/m0/s1

InChI Key

JOMHNFHOGGKSIM-YFKPBYRVSA-N

SMILES

C1CC(NC1)(C(=O)O)C(F)(F)F

solubility

not available

(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine, characterized by a trifluoromethyl group attached to the second carbon of the pyrrolidine ring and a carboxylic acid functional group. This compound is notable for its unique structural features, which contribute to its biological activity and potential applications in medicinal chemistry.

Due to the lack of specific information, it's best to handle this compound with caution, assuming it may possess similar hazards to other carboxylic acids and trifluoromethyl-containing molecules. Standard lab safety practices should be followed when handling unknown compounds [].

  • Asymmetric Catalysis

    Chiral molecules like (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid have the potential to be used as catalysts in asymmetric synthesis reactions. These reactions create new molecules with a specific handedness, which is crucial in many areas of science, including drug discovery. The asymmetric center (marked with an asterisk) in the molecule's structure could potentially allow it to selectively bind to one enantiomer (mirror image) of a starting material in a reaction, leading to the preferential formation of a desired product.

  • Medicinal Chemistry

    Due to their structural similarity to natural amino acids, chiral pyrrolidine carboxylic acids have been explored for their potential use as building blocks in drug design. The functional groups present in (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid, including the carboxylic acid group and the trifluoromethyl group, could potentially contribute to various biological activities. Further research would be needed to determine if this specific molecule possesses any medicinal properties.

The chemical behavior of (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid can be understood through various types of reactions:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making the compound act as an acid in aqueous solutions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis.
  • Decarboxylation: Under certain conditions, this compound may undergo decarboxylation, leading to the formation of pyrrolidine derivatives.

These reactions are facilitated by specific enzymes in biological systems, highlighting the compound's potential role in metabolic pathways

(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Its trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. Studies have shown that compounds with similar structures can exhibit:

  • Antimicrobial Activity: Effective against various bacterial strains.
  • Antioxidant Properties: Capable of scavenging free radicals and reducing oxidative stress in biological systems .
  • Enzyme Inhibition: Targeting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

The synthesis of (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid can be achieved through several methods:

  • Fluorination Reactions: The introduction of the trifluoromethyl group can be accomplished using electrophilic fluorination techniques.
  • Pyrrolidine Formation: Starting from simple amino acids or other nitrogen-containing compounds, the pyrrolidine ring can be formed through cyclization reactions.
  • Carboxylation: The addition of a carboxylic acid group can be achieved via carbon dioxide insertion or through the use of carboxylating agents.

These methods allow for the efficient production of the compound with high purity .

This compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new therapeutics targeting various diseases.
  • Chemical Biology: Used as a tool in studying enzyme mechanisms and metabolic pathways.
  • Agricultural Chemistry: Potential application as a plant growth regulator or pesticide due to its biological effects on microorganisms .

Interaction studies involving (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its efficacy against specific pathogens or cellular models.

These studies are crucial for understanding its mechanism of action and optimizing its structure for enhanced activity .

Several compounds share structural similarities with (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid, including:

Compound NameStructural FeaturesUnique Properties
(S)-Pyrrolidine-2-carboxylic AcidPyrrolidine ring with carboxylic acidBasic amino acid properties
4-TrifluoromethylphenylalanineTrifluoromethyl group on phenylalanineEnhanced lipophilicity and enzyme inhibition
(R)-3-TrifluoromethylalanineTrifluoromethyl group on alaninePotential neuroprotective effects

The unique trifluoromethyl group in (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid distinguishes it from these compounds by enhancing its lipophilicity and potentially improving its pharmacokinetic properties. This feature may also contribute to its unique interactions with biological targets, making it a valuable candidate for further research and development .

XLogP3

-1.4

Wikipedia

(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Dates

Last modified: 08-17-2023

Explore Compound Types